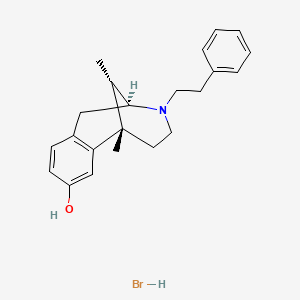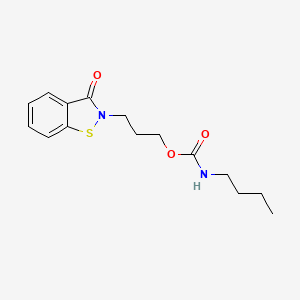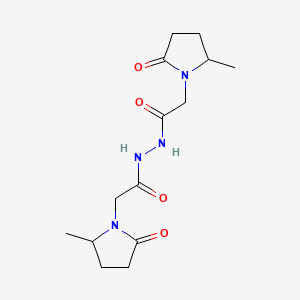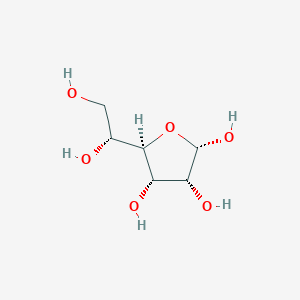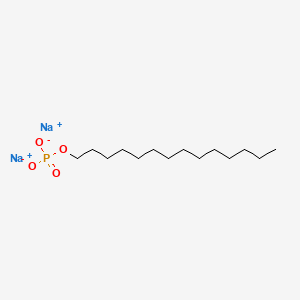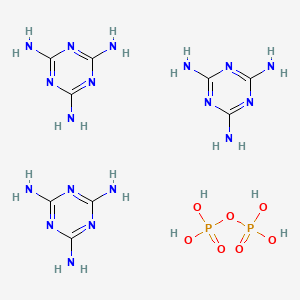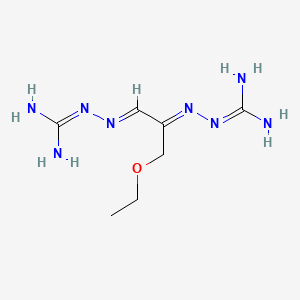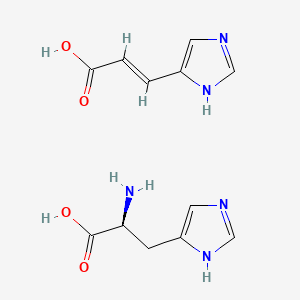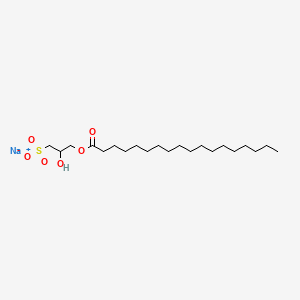
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- is a chemical compound with the molecular formula C12H26O7. It is also known as hexaethylene glycol. This compound is part of the polyethylene glycol family and is characterized by its multiple ether linkages and terminal hydroxyl groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- typically involves the polymerization of ethylene oxide. The process can be summarized as follows:
Polymerization of Ethylene Oxide: Ethylene oxide is polymerized in the presence of a catalyst, such as potassium hydroxide, to form polyethylene glycol.
Purification: The resulting polymer is purified through distillation or other purification methods to obtain the desired molecular weight and purity.
Industrial Production Methods
In industrial settings, the production of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- involves large-scale polymerization reactors where ethylene oxide is continuously fed and polymerized. The process is carefully controlled to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides, esters.
Aplicaciones Científicas De Investigación
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of polymers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways: It can modulate biochemical pathways by altering the solubility and stability of biomolecules.
Comparación Con Compuestos Similares
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- can be compared with other similar compounds, such as:
Tetraethylene glycol: Shorter chain length, different physical properties.
Pentaethylene glycol: Slightly shorter chain length, similar applications but different reactivity.
Octaethylene glycol: Longer chain length, higher molecular weight, different solubility and viscosity.
The uniqueness of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, hexamethyl- lies in its specific chain length and the balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
52794-80-6 |
|---|---|
Fórmula molecular |
C18H38O7 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
3-[1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylpropan-2-yl]oxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C18H38O7/c1-16(2,25-18(5,6)17(3,4)20)15-24-14-13-23-12-11-22-10-9-21-8-7-19/h19-20H,7-15H2,1-6H3 |
Clave InChI |
CLIPKFOCBNSYQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCCOCCOCCOCCO)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


